Stereochemical Identity: Sperabillin A vs. Sperabillin C
Sperabillin A and Sperabillin C are stereoisomers that differ exclusively in the configuration of their 2,4-hexadienoyl moiety. Sperabillin A possesses the (2E,4Z)-configuration, whereas Sperabillin C is the (2E,4E)-isomer [1]. This specific stereochemical distinction, confirmed through comprehensive spectroscopic analysis including NMR and degradation studies, establishes that these two compounds are not interchangeable in any experimental context where stereochemical identity affects molecular recognition, receptor binding, or metabolic fate [2]. While both compounds exhibit broad-spectrum antibacterial activity, the stereochemical divergence represents a fundamental chemical distinction that must be accounted for in structure-activity relationship studies, analytical method development, and pharmacological profiling .
| Evidence Dimension | Stereochemical configuration of 2,4-hexadienoyl moiety |
|---|---|
| Target Compound Data | (2E,4Z)-hexadienoyl configuration |
| Comparator Or Baseline | Sperabillin C: (2E,4E)-hexadienoyl configuration |
| Quantified Difference | Z vs. E isomerism at the C-4 position of the hexadienoyl moiety; distinct CAS numbers (111337-86-1 vs. 111337-84-9) |
| Conditions | Structural elucidation via NMR spectroscopy, mass spectrometry, and chemical degradation; Bull Chem Soc Jpn. 1993. |
Why This Matters
Procurement of the correct stereoisomer (Sperabillin A, 2E,4Z) is critical for experimental reproducibility; substitution with Sperabillin C (2E,4E) introduces an uncontrolled stereochemical variable that may alter receptor interactions and invalidate comparative pharmacological data.
- [1] Hida T, Tsubotani S, Funabashi Y, Ono H, Harada S. Structures of New Pseudo-Peptide Antibiotics, Sperabillins. Bull Chem Soc Jpn. 1993 Mar;66(3):863-869. doi: 10.1246/bcsj.66.863. View Source
- [2] National Library of Medicine. MeSH Supplementary Concept Data: sperabillin A (C073529). Registry Number: 111337-86-1. View Source
